molecular formula C21H15NO B11940280 (2E)-3-(1H-indol-3-yl)-1-(naphthalen-1-yl)prop-2-en-1-one

(2E)-3-(1H-indol-3-yl)-1-(naphthalen-1-yl)prop-2-en-1-one

Katalognummer: B11940280
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: WFJBXBKHSXDGIH-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE typically involves a condensation reaction between indole-3-carbaldehyde and 1-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base commonly used is potassium hydroxide or sodium hydroxide. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide: A compound with similar structural features but different functional groups.

    2-[(E)-2-(1H-Indol-3-yl)vinyl]hetarenes: Compounds with an indole moiety and a vinyl group, similar to the propenone bridge in the target compound.

Uniqueness

(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is unique due to its combination of an indole moiety and a naphthalene ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H15NO

Molekulargewicht

297.3 g/mol

IUPAC-Name

(E)-3-(1H-indol-3-yl)-1-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C21H15NO/c23-21(19-10-5-7-15-6-1-2-8-17(15)19)13-12-16-14-22-20-11-4-3-9-18(16)20/h1-14,22H/b13-12+

InChI-Schlüssel

WFJBXBKHSXDGIH-OUKQBFOZSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)/C=C/C3=CNC4=CC=CC=C43

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.